N-Cyclohexylmethyl-o-nitroaniline
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Overview
Description
N-Cyclohexylmethyl-o-nitroaniline is an organic compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of an o-nitroaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexylmethyl-o-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the cyclohexylmethyl group. One common method is the nitration of o-anisidine to form o-nitroanisidine, which is then subjected to a reduction reaction to yield o-nitroaniline. The final step involves the alkylation of o-nitroaniline with cyclohexylmethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexylmethyl-o-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-Cyclohexylmethyl-o-phenylenediamine.
Substitution: Halogenated derivatives of this compound.
Oxidation: Nitroso or nitro derivatives of the compound.
Scientific Research Applications
N-Cyclohexylmethyl-o-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-Cyclohexylmethyl-o-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexylmethyl-p-nitroaniline: Similar structure but with the nitro group in the para position.
N-Cyclohexylmethyl-m-nitroaniline: Similar structure but with the nitro group in the meta position.
N-Cyclohexylmethyl-o-aminobenzene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of the cyclohexylmethyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-nitroaniline |
InChI |
InChI=1S/C13H18N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7,10H2 |
InChI Key |
WEYHQUATIMAMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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